molecular formula C19H15N5O4 B2386050 2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 941974-00-1

2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2386050
CAS RN: 941974-00-1
M. Wt: 377.36
InChI Key: CRBUUUGQRVLWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a purine derivative. Purines are biologically significant and are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA, and are also involved in energy transfer and protein synthesis .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purines and their derivatives are known to participate in a variety of biochemical reactions, including those involved in DNA replication and protein synthesis .

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

A study highlights the discovery of polymorphic modifications of a compound with strong diuretic properties, potentially useful as a new hypertension remedy. This compound's structural analysis revealed differences in crystal packing, which could influence its physical stability and bioavailability (Shishkina et al., 2018).

Synthesis and Antifolate Properties

Another research effort details the synthesis and antifolate properties of a compound with significant potency against DHFR and L1210 cell growth inhibition, similar to methotrexate. This study suggests potential applications in cancer therapy due to its notable transport advantage into L1210 cells (Degraw et al., 1992).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

Research into oxamide derivatives, including N,N′-bis(2-hydroxyphenyl)oxamide, has provided insights into the role of intramolecular hydrogen bonding in stabilizing these compounds' structures. This fundamental understanding can guide the design of new molecules with optimized properties for various applications (Martínez-Martínez et al., 1998).

Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives

A study on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells presents potential leads for developing new anticancer agents. These compounds' structural and functional properties could be leveraged for therapeutic applications (Hassan et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs that are purine or pyrimidine analogs work by interfering with DNA replication .

properties

IUPAC Name

2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-28-13-4-2-3-11(9-13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-5-7-12(25)8-6-10/h2-9,25H,1H3,(H2,20,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBUUUGQRVLWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.